Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-, perchlorate
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Overview
Description
Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-, perchlorate is a complex organic compound belonging to the benzoquinoline family. This compound is characterized by its unique structure, which includes a benzoquinoline core substituted with a 4-methoxyphenyl group and two methyl groups at the 1 and 2 positions. The perchlorate anion is associated with the compound, contributing to its overall stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f]quinoline derivatives often involves cycloisomerization reactions. For instance, cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . These reactions typically proceed under mild conditions and offer high yields.
Industrial Production Methods
Industrial production of benzo[f]quinoline derivatives may involve similar cycloisomerization techniques, scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions can be optimized to ensure efficiency and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-, perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
Benzo[f]quinoline derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-, perchlorate involves its interaction with various molecular targets. For instance, certain derivatives have been shown to inhibit enzymes like ATP synthase and topoisomerase II, which are crucial for cellular energy production and DNA replication, respectively . These interactions can lead to the disruption of cellular processes, making the compound effective in antimicrobial and anticancer applications.
Comparison with Similar Compounds
Similar Compounds
- Benzo[h]quinoline
- Benzo[c]acridine
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Uniqueness
Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-, perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group and the perchlorate anion enhances its stability and reactivity compared to other benzoquinoline derivatives.
Properties
CAS No. |
61430-53-3 |
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Molecular Formula |
C22H20ClNO5 |
Molecular Weight |
413.8 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,2-dimethylbenzo[f]quinoline;perchloric acid |
InChI |
InChI=1S/C22H19NO.ClHO4/c1-14-15(2)22(17-8-11-18(24-3)12-9-17)23-20-13-10-16-6-4-5-7-19(16)21(14)20;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5) |
InChI Key |
JXMAZIHCWPUCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC)C.OCl(=O)(=O)=O |
Origin of Product |
United States |
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